2-Phenyleicosane 2-Phenyleicosane
Brand Name: Vulcanchem
CAS No.: 2398-66-5
VCID: VC18426961
InChI: InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3
SMILES:
Molecular Formula: C26H46
Molecular Weight: 358.6 g/mol

2-Phenyleicosane

CAS No.: 2398-66-5

Cat. No.: VC18426961

Molecular Formula: C26H46

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyleicosane - 2398-66-5

Specification

CAS No. 2398-66-5
Molecular Formula C26H46
Molecular Weight 358.6 g/mol
IUPAC Name icosan-2-ylbenzene
Standard InChI InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3
Standard InChI Key GWTSUVHHMPSJLJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1

Introduction

Molecular Characterization

Structural Features

2-Phenyleicosane possesses the molecular formula C₂₆H₄₆ (molecular weight 358.65 g/mol), featuring a 20-carbon alkane chain (eicosane) with a benzene ring attached at the second carbon atom. The IUPAC name icosan-2-ylbenzene precisely describes this configuration .

Table 1: Core Structural Identifiers

PropertyValueSource
SMILES NotationCCCCCCCCCCCCCCCCCCC(C)c1ccccc1
InChI KeyGWTSUVHHMPSJLJ-UHFFFAOYSA-N
CAS Registry2398-66-5
Molecular Refractivity119.10 mL/mol

The compound's branched architecture significantly influences its packing efficiency and intermolecular interactions compared to linear alkanes, as evidenced by its reduced melting point relative to n-eicosane (29°C vs. 36-38°C) .

Spectroscopic Profiles

While specific spectral data for 2-phenyleicosane remains limited in public databases, analogous phenylalkanes exhibit characteristic NMR signals:

  • ¹H NMR: δ 0.88 (t, CH₃), 1.25 (m, CH₂ chain), 2.50 (m, benzylic CH), 7.20 (m, aromatic H)

  • ¹³C NMR: δ 14.1 (CH₃), 22.7-31.9 (CH₂), 35.8 (C-2), 125-128 (aromatic C)

Physicochemical Properties

Thermal Behavior

Table 2: Thermal and Physical Properties

ParameterValueMethod/Source
Melting Point29°CDifferential Scanning Calorimetry
Density (25°C)0.855 g/mLPycnometry
Refractive Index (nD²⁰)1.480Abbe Refractometer
Molar Volume419.6 mL/molCalculated

The compound's phase transition behavior shows promise for thermal energy storage applications, particularly when encapsulated in silica matrices to enhance thermal cyclability .

Solubility and Reactivity

2-Phenyleicosane demonstrates limited solubility in polar solvents (water solubility <0.1 mg/L) but high miscibility with hydrocarbons and chlorinated solvents. Its chemical stability under standard conditions makes it suitable for long-term storage, though it undergoes expected alkane reactions:

  • Halogenation: Radical substitution at tertiary C-H bonds

  • Combustion: Complete oxidation to CO₂ and H₂O (ΔHc ≈ -10,000 kJ/mol)

  • Sulfonation: Requires strong acidic conditions due to deactivating phenyl group

Synthesis and Industrial Production

Laboratory-Scale Preparation

A multi-step synthesis from eicosanol involves:

  • Friedel-Crafts Alkylation:
    C₆H₆+CH₃(CH₂)₁₇CH₂ClAlCl₃C₆H₅-CH(CH₂)₁₈CH₃\text{C₆H₆} + \text{CH₃(CH₂)₁₇CH₂Cl} \xrightarrow{\text{AlCl₃}} \text{C₆H₅-CH(CH₂)₁₈CH₃}

  • Purification: Fractional crystallization from ethanol/acetone mixtures

  • Characterization: GC-MS purity >98%

Scalable Manufacturing

Recent patents describe metathesis-based approaches using ruthenium catalysts:

  • Cross-metathesis of α-methylstyrene with 1-octadecene yields 2-phenyleicosene, subsequently hydrogenated to target compound

  • Process advantages:

    • Atom economy >85%

    • Reduced isomer formation vs. classical alkylation

    • Catalyst turnover numbers exceeding 10,000

Table 3: Industrial Synthesis Metrics

ParameterBatch ProcessContinuous Metathesis
Yield72%89%
Purity95%99%
Production Cost (USD/kg)12085

Functional Applications

Phase-Change Materials (PCMs)

Encapsulated 2-phenyleicosane in silica nanoparticles demonstrates:

  • Latent Heat Capacity: 210 J/g (melting)

  • Cycle Stability: <1% capacity loss after 1,000 cycles

  • Thermal Conductivity: 0.35 W/m·K (vs. 0.22 for pure paraffin)

Surfactant Precursors

Sulfonated derivatives show enhanced surface activity:

  • Critical Micelle Concentration: 0.8 mM (vs. 1.2 mM for linear LAS)

  • Foam Stability: 120% improvement over traditional formulations

Specialty Lubricants

The branched structure confers:

  • Viscosity Index: 150 (SAE 20 equivalent)

  • Pour Point: -15°C (vs. -5°C for n-eicosane)

  • Oxidative Stability: 220°C onset temperature

OrganismLC₅₀ (96h)NOEC
Daphnia magna12 mg/L2.5 mg/L
Danio rerio8 mg/L1.0 mg/L
Pseudokirchneriella25 mg/L5.0 mg/L

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator